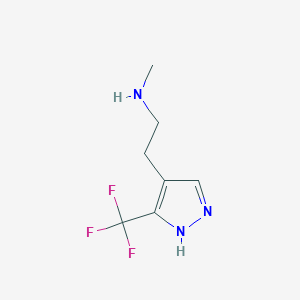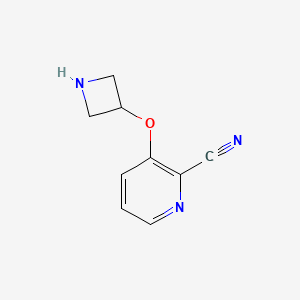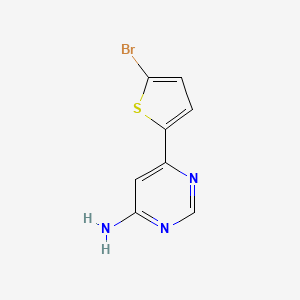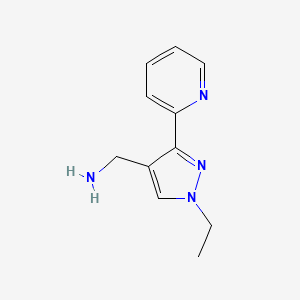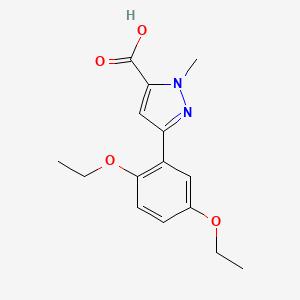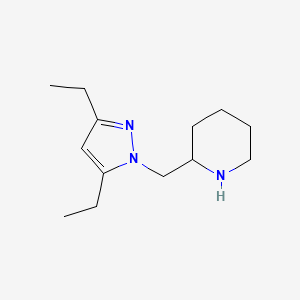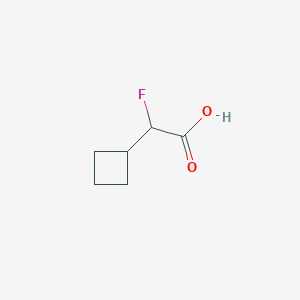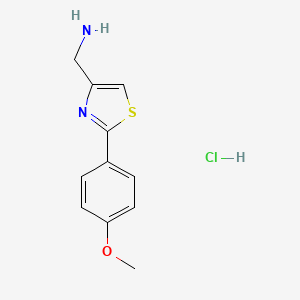![molecular formula C8H13N3OS B1491823 (1R,2R)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]cyclopentan-1-ol CAS No. 1931921-63-9](/img/structure/B1491823.png)
(1R,2R)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]cyclopentan-1-ol
Übersicht
Beschreibung
(1R,2R)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]cyclopentan-1-ol, also known as (1R,2R)-2-methylsulfanyl-3-methyl-1,2,4-triazol-5-yl cyclopentanol, is a cyclopentanol derivative that has been studied for its potential applications in various fields, including medicine, agriculture, and biotechnology. This compound has recently gained attention due to its unique structure, which combines a cyclopentanol moiety with a methylsulfanyl group. This combination of functional groups has enabled the compound to exhibit a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The compound (1R,2R)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]cyclopentan-1-ol is involved in various chemical syntheses and has been studied for its chemical properties. For instance, it has been used as a precursor in the cyclization of thiosemicarbazides to form 1,2,4-triazole and 1,3,4-thiadiazole derivatives, showcasing its versatility in creating pharmacologically interesting compounds with potential CNS effects in mice (Maliszewska-Guz et al., 2005). Another study focused on the synthesis of novel sulfanyl derivatives, including a series of compounds synthesized through a condensation reaction, characterized by their antioxidant and antibacterial properties, indicating the compound's relevance in medicinal chemistry (Sarac et al., 2020).
Structural and Functional Studies
Structural characterization plays a crucial role in understanding the functional capabilities of (1R,2R)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]cyclopentan-1-ol derivatives. For example, the structural characterization of 3-phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole highlighted its potential in preparing coordination compounds with nonlinear optical and magnetic properties, illustrating the compound's application in materials science (Slyvka et al., 2022).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal activities of derivatives of (1R,2R)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]cyclopentan-1-ol have been extensively researched. Studies have demonstrated the synthesis of various derivatives that exhibit significant antibacterial and antifungal activities, highlighting the compound's potential in developing new antimicrobial agents. For instance, the synthesis of novel sulfanilamide-derived 1,2,3-triazoles showed promising antibacterial potency against several strains, indicating the therapeutic potential of these derivatives (Wang et al., 2010).
Pharmacological Studies
Pharmacological studies have explored the potential of (1R,2R)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]cyclopentan-1-ol derivatives in various therapeutic areas. For example, the synthesis and evaluation of antiviral and virucidal activities of its derivatives against human adenovirus and ECHO-9 virus highlighted some compounds' ability to reduce viral replication, suggesting their application in antiviral therapy (Wujec et al., 2011).
Eigenschaften
IUPAC Name |
(1R,2R)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3OS/c1-11-5-9-10-8(11)13-7-4-2-3-6(7)12/h5-7,12H,2-4H2,1H3/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXBZWFPRKOATR-RNFRBKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SC2CCCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NN=C1S[C@@H]2CCC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]cyclopentan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




